molecular formula C17H22N2O2 B4613328 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylacetamide

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylacetamide

Cat. No.: B4613328
M. Wt: 286.37 g/mol
InChI Key: DGYVQJTWQAOCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylacetamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.168127949 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives as Anticorrosive Agents

Quinoline and its derivatives have been extensively researched for their anticorrosive properties. They are known to effectively protect metallic surfaces from corrosion due to their high electron density and ability to form stable chelating complexes with metallic atoms. This application is significant in industries where metal preservation is critical, such as in construction and automotive manufacturing (Verma, Quraishi, & Ebenso, 2020).

Quinoline Alkaloids in Drug Development

Quinoline and quinazoline alkaloids, with their significant bioactivity, have attracted attention for their therapeutic potentials. Historical examples include quinine and camptothecin, which have led to advancements in antimalarial and anticancer drug development, respectively. Research continues to explore these alkaloids for a range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiviral effects, providing clues for new drug discoveries (Shang et al., 2018).

Neuroprotective Properties of Quinoline Derivatives

The metabolism of tryptophan through the kynurenine pathway, involving quinolinic acid (a quinoline derivative), plays a role in various neurological disorders. Quinolinic acid acts as an agonist at the N-methyl-D-aspartate receptor, suggesting that modulation of this pathway could offer neuroprotective benefits. This has implications for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders (Vámos et al., 2009).

Antidepressant Mechanisms of Quinoline Derivatives

The unique antidepressant effects of ketamine, a quinoline derivative, have led to a deeper understanding of its action mechanism, challenging the traditional view of NMDA receptor inhibition. Studies suggest that metabolites of ketamine, which may not directly inhibit the NMDA receptor, could play a crucial role in its antidepressant effects. This opens new avenues for developing antidepressants that mimic ketamine's benefits without its side effects (Aleksandrova, Wang, & Phillips, 2017).

Properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)9-19(13(4)20)10-15-8-14-6-5-12(3)7-16(14)18-17(15)21/h5-8,11H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYVQJTWQAOCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.